![molecular formula C23H23BrN2O5 B2618802 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 929433-82-9](/img/structure/B2618802.png)
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23BrN2O5 and its molecular weight is 487.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacophoric elements that suggest a variety of therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C23H23BrN2O5, with a molecular weight of approximately 487.3 g/mol. Its structure comprises a benzofuran core, a benzo[d][1,3]dioxin moiety, and a piperazine substituent, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23BrN2O5 |
Molecular Weight | 487.3 g/mol |
CAS Number | 929433-82-9 |
Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound is hypothesized based on its structural features and the known activities of similar compounds. Key areas of potential activity include:
1. Anticancer Activity
Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The interaction of the benzofuran core with cellular pathways involved in apoptosis and cell proliferation suggests that this compound could inhibit tumor growth.
2. Neuroprotective Effects
The presence of the piperazine moiety may enhance neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's. Preliminary studies on related compounds have shown inhibition of amyloid-beta aggregation and reduction in tau phosphorylation, which are critical in Alzheimer's pathology.
3. Anti-inflammatory and Analgesic Properties
Compounds containing benzofuran derivatives have been documented for their anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
Study 1: Anticancer Activity
In vitro assays demonstrated that similar benzofuran derivatives significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to induction of apoptosis via caspase activation and mitochondrial dysfunction .
Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on PC12 cells exposed to amyloid-beta. Results indicated a reduction in cell death and decreased expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), suggesting potential for Alzheimer's treatment .
Study 3: Anti-inflammatory Activity
In vivo models showed that compounds with similar structures reduced paw edema in rats by inhibiting COX enzymes, demonstrating their potential as anti-inflammatory agents .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as anticancer agents. The structural features of this compound allow it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.
Case Study:
In a study on benzofuran derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer types, suggesting that (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one may share these properties .
Neuroprotective Properties
The compound's ability to inhibit specific kinases has been linked to neuroprotective effects. Research has shown that certain benzofuran derivatives can protect neuronal cells from apoptosis, which is crucial for developing treatments for neurodegenerative diseases.
Data Table: Neuroprotective Effects of Benzofuran Derivatives
Compound | IC50 (µM) | Target Kinase | Effect |
---|---|---|---|
Compound A | 0.33 | DRAK2 | Protects β-cells |
Compound B | 0.25 | DRAK2 | Protects β-cells |
(Z)-2... | TBD | TBD | TBD |
This table illustrates the potency of related compounds in protecting islet β-cells from apoptosis, suggesting that (Z)-2... may also exhibit similar protective effects .
Alkaline Phosphatase Inhibition
The compound has been studied for its inhibitory effects on alkaline phosphatase (AP), an enzyme involved in various physiological processes. The inhibition of AP can have therapeutic implications in diseases where AP activity is dysregulated.
Research Findings:
A series of synthesized compounds based on the benzofuran scaffold were evaluated for their ability to inhibit AP. The results demonstrated that several derivatives showed high inhibitory potential through non-competitive pathways, indicating that (Z)-2... could serve as a lead compound in designing selective AP inhibitors .
Data Table: Inhibition Potency Against Alkaline Phosphatase
Compound | Type of Inhibition | IC50 (µM) |
---|---|---|
Compound 1 | Non-competitive | 5.0 |
Compound 2 | Competitive | 3.5 |
(Z)-2... | TBD | TBD |
Drug Design and Development
The unique structural characteristics of (Z)-2... make it an attractive scaffold for drug design. Its ability to modulate biological targets can be exploited to develop new therapeutic agents.
Case Study:
In drug discovery efforts involving similar benzofuran derivatives, researchers have successfully modified the core structure to enhance bioactivity and selectivity against specific targets. The modifications often involve substituting different functional groups to optimize pharmacokinetic properties while maintaining efficacy .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. Ongoing studies are exploring how variations in the substituents of (Z)-2... influence its pharmacological profile.
Data Table: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Methyl group at position 7 | Increased potency against target enzymes |
Hydroxy group at position 6 | Improved solubility and bioavailability |
Propiedades
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c1-25-4-6-26(7-5-25)11-18-19(27)3-2-17-21(28)20(31-23(17)18)10-14-8-16(24)9-15-12-29-13-30-22(14)15/h2-3,8-10,27H,4-7,11-13H2,1H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLYUKXUPSCTCY-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.